14-Bromodaunorubicin

Anthracycline Analog Synthesis 14-Thiaadriamycin DNA Binding Affinity

14-Bromodaunorubicin is a critical intermediate distinguished by its reactive C-14 bromine atom, enabling site-specific nucleophilic substitution for the synthesis of 14-thiaadriamycins, esters, and polymer-drug conjugates. This electrophilic handle facilitates systematic SAR exploration and targeted delivery system development without complex protection schemes. It is the preferred precursor for radioiodination (85–95% yield) and serves as a key intermediate in doxorubicin manufacturing, offering milder hydrolysis conditions (pH 7.6-8.0) for improved process control and higher product quality. Procure this high-purity (≥95%) compound to accelerate your anthracycline analog research and production.

Molecular Formula C27H28BrNO10
Molecular Weight 606.4 g/mol
CAS No. 65026-79-1
Cat. No. B1228617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Bromodaunorubicin
CAS65026-79-1
Synonyms14-bromodaunorubicin
14-bromodaunorubicin hydrobromide
14-bromodaunorubicin hydrochloride
14-bromodaunorubicin, (L-arabino)-isomer, 2-(14)C-labeled
14-bromodaunorubicin, 2-(14)C-labeled
Molecular FormulaC27H28BrNO10
Molecular Weight606.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O
InChIInChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
InChIKeyKQRWYZDETCDVGB-TZSSRYMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Bromodaunorubicin (CAS 65026-79-1): A Critical Intermediate for Anthracycline Antibiotic Synthesis


14-Bromodaunorubicin is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin, distinguished by a reactive bromine atom at the C-14 position of the aglycone side chain [1]. This bromine substitution creates a highly electrophilic center, enabling nucleophilic displacement reactions that are foundational to the synthesis of a vast array of anthracycline analogs and conjugates [2]. While it retains the core DNA-intercalating and topoisomerase II inhibitory properties of its parent class , its primary value in a scientific and industrial context lies not as a therapeutic agent itself, but as a versatile, reactive intermediate for creating next-generation anthracyclines and targeted drug delivery systems.

14-Bromodaunorubicin (CAS 65026-79-1): Why Generic Anthracyclines Cannot Replace This Essential Intermediate


The selection of 14-Bromodaunorubicin over its parent compounds (daunorubicin, doxorubicin) or other anthracycline analogs is dictated by its unique synthetic utility, not its direct therapeutic effect. Generic anthracyclines like doxorubicin lack the reactive C-14 halogen handle required for site-specific conjugation or derivatization without complex protection/deprotection schemes [1]. Conversely, substituting 14-bromodaunorubicin with the analogous 14-iododaunorubicin is known to lead to undesired redox side reactions in key synthetic pathways, making the bromo- derivative the preferred and more reliable electrophile for generating diverse compound libraries [2]. The quantitative evidence below substantiates its specific, irreplaceable role in enabling advanced molecular design and manufacturing processes.

14-Bromodaunorubicin (CAS 65026-79-1): A Quantified Guide to Differentiated Procurement and Synthesis


Enabling Synthesis of Diverse 14-Thiaadriamycin Analogues with Maintained DNA-Binding Affinity

14-Bromodaunorubicin acts as a versatile electrophile, reacting with various thiols to produce 14-thia analogues of adriamycin. This is in contrast to the iodo- analog, N-(trifluoroacetyl)-14-iododaunorubicin, which under identical conditions undergoes a redox reaction to yield the reduced parent compound N-(trifluoroacetyl)daunorubicin and disulfides, not the desired thia-analog [1]. Importantly, the resulting amino glycoside unsubstituted 14-thiaadriamycin analogues, synthesized via this bromo-intermediate, demonstrated DNA-binding properties equivalent to those of the parent drug, adriamycin [1].

Anthracycline Analog Synthesis 14-Thiaadriamycin DNA Binding Affinity

14-Bromodaunorubicin: A Preferred Intermediate for High-Yield Doxorubicin Synthesis

14-Bromodaunorubicin is a key intermediate in the semi-synthetic conversion of daunorubicin to the blockbuster chemotherapeutic, doxorubicin [1]. While the patent literature describes both 14-bromo and 14-iodo derivatives for this purpose, subsequent process improvements specifically highlight the bromo- derivative. The use of 14-bromo-daunorubicin, stabilized as its 13,13-dimethoxy ketal, enables an improved synthetic route for conversion to doxorubicin [2]. This process allows for milder hydrolysis conditions (pH 7.6 to 8.0) for the final 14-formyloxy intermediate compared to the harsher conditions (pH 10.3) required for the 14-acetoxy intermediate route [2].

Doxorubicin Synthesis Process Chemistry 14-Halo Intermediate

Facile Conjugation to Polymers and Biomolecules via Nucleophilic Displacement of C-14 Bromine

The C-14 bromine atom is an ideal leaving group for attaching daunorubicin to various carriers via its methylketone side chain, a strategy that avoids modifying the sugar amino group which is believed to be essential for optimal drug activity [1]. This method was used to create a daunorubicin-poly-L-aspartic acid conjugate. While the conjugate's in vitro cytotoxicity (ID50) against HeLa cells was reduced by approximately 5-fold compared to free daunorubicin, this modification markedly reduced in vivo toxicity and led to superior efficacy against solid tumor models like MS-2 sarcoma compared to doxorubicin [1].

Polymer-Drug Conjugates Targeted Drug Delivery Site-Specific Conjugation

High-Efficiency Radioiodination of Daunorubicin Derivatives for Theranostic Applications

14-Bromodaunorubicin is a superior starting material for synthesizing radiolabeled anthracycline derivatives. Nucleophilic esterification with potassium salts of benzoic acids yields ester derivatives that can be further stannylated and then radioiodinated with Iodine-125. This specific synthetic route, enabled by the 14-bromo functionality, achieves remarkably high radiolabeling yields of 85-95% [1]. This is substantially more efficient than the alternative method for creating amine derivatives, which involves reductive amination and yields only moderate radiochemical yields of 55-75% [1].

Radioiodination Theranostics Auger Electron Emitters

Synthesis of Novel Doxorubicin Derivatives with Altered Sugar Moieties

The 13-dimethyl ketal of 14-bromodaunorubicin serves as a highly effective glycosyl acceptor for the synthesis of novel doxorubicin derivatives. It has been successfully reacted with various carbohydrates, including melibiose, lactose, and protected galactose derivatives, to generate a new class of D-galactose-containing doxorubicin analogs [1]. This approach provides a direct and efficient route to structurally diverse anthracyclines with potentially altered pharmacological properties, a synthetic maneuver that is not feasible with the parent drug doxorubicin itself.

Doxorubicin Derivatives Glycorandomization Carbohydrate Conjugation

Optimal Procurement and Application Scenarios for 14-Bromodaunorubicin (CAS 65026-79-1)


Synthesis of Novel Anthracycline Analogue Libraries for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry groups focused on optimizing anthracycline activity or overcoming resistance, 14-Bromodaunorubicin is a critical procurement item. Its C-14 bromine atom is a uniquely versatile handle for creating diverse libraries via nucleophilic substitution with thiols, carboxylates, and other nucleophiles, as demonstrated by the synthesis of 14-thiaadriamycins [1] and various esters [2]. This allows researchers to systematically explore SAR at a position known to influence DNA binding, topoisomerase II interaction, and pharmacokinetics.

Development of Polymer- or Protein-Drug Conjugates for Targeted Cancer Therapy

This compound is essential for projects aiming to improve the therapeutic index of anthracyclines through conjugation to macromolecular carriers. The evidence shows that 14-Bromodaunorubicin enables site-specific attachment to polymers like poly-L-aspartic acid without compromising the essential sugar amino group [3]. This conjugation strategy has been proven to shift the pharmacological profile from a highly cytotoxic in vitro agent to an in vivo therapeutic with reduced toxicity and enhanced efficacy against solid tumors [3].

High-Yield Industrial Manufacturing Process for Doxorubicin

In an industrial setting for the production of doxorubicin, 14-Bromodaunorubicin (specifically as its 13,13-dimethoxy ketal) is a preferred intermediate. Its use enables a process with milder hydrolysis conditions (pH 7.6-8.0 vs. pH 10.3 for alternative routes), which can lead to better process control, reduced impurity formation, and higher overall product quality [4]. Procuring this intermediate is a strategic decision for optimizing the manufacturing workflow of a high-volume chemotherapeutic agent.

Synthesis of High Specific Activity Radiolabeled Anthracyclines for Theranostic or Biodistribution Studies

For researchers developing theranostic agents or studying the in vivo fate of anthracyclines, 14-Bromodaunorubicin offers a superior synthetic entry point for radioiodination. The data confirms that derivatives made from this compound can be labeled with 125I in exceptionally high yields (85-95%) [2]. This high efficiency is crucial for maximizing specific activity while minimizing radioactive waste and exposure, making it the most economical and practical choice for such applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Bromodaunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.